Pyridinium p-toluenesulfonate
Overview
Description
Pyridinium p-toluenesulfonate is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. It is commonly used in organic synthesis as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium p-toluenesulfonate is synthesized through an ionic reaction between pyridine and p-toluenesulfonic acid. The reaction typically results in a crystalline white solid with a high yield .
Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing pyridine and p-toluenesulfonic acid in a suitable solvent, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridinium p-toluenesulfonate acts as a catalyst in various chemical reactions, including:
Esterifications: Facilitates the formation of esters from carboxylic acids and alcohols.
Acetalizations: Promotes the formation of acetals from aldehydes and alcohols.
Beckmann Rearrangements: Catalyzes the rearrangement of oximes to amides.
Common Reagents and Conditions:
Esterifications: Carboxylic acids and alcohols in the presence of this compound.
Acetalizations: Aldehydes and alcohols with this compound as the catalyst.
Beckmann Rearrangements: Oximes in the presence of this compound.
Major Products:
Esterifications: Esters.
Acetalizations: Acetals.
Beckmann Rearrangements: Amides.
Scientific Research Applications
Pyridinium p-toluenesulfonate is widely used in scientific research due to its catalytic properties. Some applications include:
Mechanism of Action
Pyridinium p-toluenesulfonate acts as a mild acid catalyst, enhancing the electrophilicity of substrates and promoting various chemical transformations. It facilitates reactions by providing a source of pyridinium ions, which interact with the substrates to promote bond formation and rearrangements .
Comparison with Similar Compounds
Pyridinium trifluoroacetate: Another pyridinium salt used as a catalyst in organic synthesis.
Pyridinium chloride: Used as a catalyst and reagent in organic chemistry.
Pyridinium bromide: Employed in various chemical reactions as a catalyst.
Uniqueness: Pyridinium p-toluenesulfonate is unique due to its specific combination of pyridinium and p-toluenesulfonate ions, which provide distinct catalytic properties. Its solubility in polar solvents and stability under mild conditions make it a versatile and valuable catalyst in both research and industrial applications .
Biological Activity
Pyridinium p-toluenesulfonate (PPTS) is a versatile compound primarily recognized for its role as a catalyst in organic synthesis. However, its biological activity has garnered attention due to its potential applications in medicinal chemistry and bioconjugation. This article explores the biological activity of PPTS, highlighting its mechanisms, applications, and relevant research findings.
PPTS is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. It acts as a weakly acidic catalyst, providing an organic-soluble source of pyridinium ions (). Its catalytic properties enable it to facilitate various chemical reactions, including:
- Deprotection of Silyl Ethers : PPTS is effective in deprotecting silyl ethers under mild conditions, which is crucial for synthesizing sensitive compounds.
- Formation of Acetals and Ketals : It promotes the conversion of aldehydes and ketones into acetals and ketals, enhancing the selectivity of these transformations .
- Regioselective Reactions : PPTS has been shown to control regioselectivity in reactions such as azidoalkoxylation of enol ethers, which is important for synthesizing complex organic molecules .
1. Catalysis in Bioconjugation
PPTS has been utilized in the synthesis of bioconjugates, which are compounds that combine biological molecules with drugs or other therapeutic agents. For instance, it has been employed in the production of steroid-porphyrin conjugates intended for photodynamic therapy (PDT) targeting breast cancer cells. The conjugates demonstrate enhanced selectivity for cancer cells overexpressing estrogen receptors .
2. Anti-Cancer Activity
Research indicates that PPTS derivatives exhibit anti-cancer properties. For example, N-Methyl this compound (NMPyTs), a derivative of PPTS, has shown promise in synthesizing pyrano[2,3-c] pyrazoles, which possess anti-tumor activity. These compounds are synthesized using NMPyTs as a catalyst under mild conditions, yielding high conversion rates and demonstrating potential therapeutic effects against cancer .
Case Study 1: Esterification Reactions
A study revisiting the esterification catalysis by PPTS reported that modifications to the compound could enhance its catalytic efficiency significantly. By introducing lipid chains to PPTS, researchers achieved esterification yields exceeding 99%, demonstrating improved selectivity and activity compared to unmodified PPTS .
Case Study 2: Biodiesel Production
PPTS has also been applied in biodiesel production from babassu oil using methanolic transesterification. The study optimized reaction conditions to achieve a maximum biodiesel conversion rate of approximately 88.6%. This application underscores the compound's utility beyond traditional organic synthesis into environmentally friendly processes .
Summary of Biological Activities
Properties
IUPAC Name |
4-methylbenzenesulfonate;pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Pyridinium p-toluenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17036 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
24057-28-1 | |
Record name | Pyridinium p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
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